molecular formula C12H11NO8 B3111724 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid CAS No. 185433-44-7

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid

Cat. No.: B3111724
CAS No.: 185433-44-7
M. Wt: 297.22 g/mol
InChI Key: WPLWCNRGSGEDSC-UHFFFAOYSA-N
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Description

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoic acid core substituted with a nitro group and a 1,3-dimethoxy-1,3-dioxopropan-2-yl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid typically involves the nitration of a suitable benzoic acid derivative followed by the introduction of the 1,3-dimethoxy-1,3-dioxopropan-2-yl group. Common reagents used in these reactions include nitric acid for nitration and dimethyl carbonate for the introduction of the methoxy groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid
  • 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid
  • (2E)-3-{[6-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]carbamoyl}prop-2-enoic acid

Uniqueness

Compared to similar compounds, 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO8/c1-20-11(16)9(12(17)21-2)7-4-3-6(13(18)19)5-8(7)10(14)15/h3-5,9H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLWCNRGSGEDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (12.42 g of a 60% dispersion in oil, 310 mmol) was washed with petroleum ether (×3) under nitrogen and suspended in dry DMSO (250 mL). A solution of dimethyl malonate (37.3 mL, 330 mmol) in DMSO (50 mL) was added dropwise over 35 min with water-bath cooling. t-Butyl 2-chloro-5-nitrobenzoate (20.0 g, 78 mmol) was added and the mixture stirred at 70-80° C. under nitrogen for 4 h. The red-brown solution was cooled, poured into water (300 mL), and aq. HCl (2 N, 60 mL) added slowly until the red nitronate colour was dispersed. The mixture was extracted with CH2Cl2 (×3), the extracts were dried (Na2SO4) and evaporated. Formic acid (60 mL) was added to the residue and the mixture stirred at 20° C. for 15 h then 50° C. for 7 h (when tlc analysis showed no remaining t-butyl ester). The formic acid was evaporated and the residue taken up in EtOAc and washed with aq. NaCl (×3). The organic layer was extracted with aq. NaHCO3 (×3), the aqueous phase acidified (c.HCl), and extracted with CH2Cl2 (×3). The organic phase was dried (Na2SO4), evaporated, and the residue recrystallised from benzene (two crops) to give dimethyl (2-carboxy-4-nitrophenyl)malonate as cream needles (20.27 g, 88%), mp 163-164° C. 1H NMR (CDCl3) δ8.99 (d, J=2.5 Hz, 1H, H-3), 8.44 (dd, J=8.6, 2.5 Hz, 1H, H-5), 8.4 (v br s, 1H, CO2H), 7.73 (d, J=8.6 Hz, 1H, H-6), 5.94 (s, 1H, ArCH), 3.83 (s, 6H, CO2Me); 13C NMR δ169.6, 167.8 (CO2Me, CO2H), 147.4, 141.4, 132.2, 129.7, 127.6, 126.8 (C-1,2,3,4,5,6), 54.4 (ArCH), 53.3 (OMe). Anal. Calculated for CH11NO8 : C, 48.5; H, 3.7; N, 4.7. Found: C, 48.7; H, 3.7; N, 5.0%.
Quantity
37.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid
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2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid
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2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid
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2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid
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2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid
Reactant of Route 6
2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-nitrobenzoic acid

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